molecular formula C23H18F2N2O2S B302150 (5Z)-5-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE

(5Z)-5-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE

Cat. No.: B302150
M. Wt: 424.5 g/mol
InChI Key: PPJULNADIKVZJR-MTJSOVHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound that features a thiazolidine-2,4-dione core structure. This compound is characterized by the presence of fluorine atoms on the benzyl and phenyl groups, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE typically involves multi-step organic reactionsCommon reagents used in these reactions include organometallic compounds, halogenating agents, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthesis protocols to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like N-bromosuccinimide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

(5Z)-5-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (5Z)-5-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. The fluorine atoms on the aromatic rings can enhance binding affinity to target proteins, while the thiazolidine-2,4-dione core can participate in various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE is unique due to its combination of a thiazolidine-2,4-dione core with fluorinated aromatic rings. This structural arrangement imparts distinct chemical properties and biological activities, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C23H18F2N2O2S

Molecular Weight

424.5 g/mol

IUPAC Name

(5Z)-5-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C23H18F2N2O2S/c1-14-11-17(15(2)27(14)20-9-7-19(25)8-10-20)12-21-22(28)26(23(29)30-21)13-16-3-5-18(24)6-4-16/h3-12H,13H2,1-2H3/b21-12-

InChI Key

PPJULNADIKVZJR-MTJSOVHGSA-N

SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F

Origin of Product

United States

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